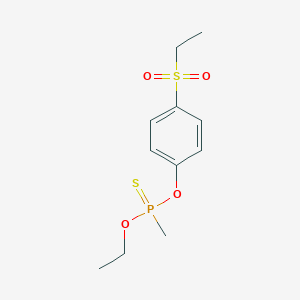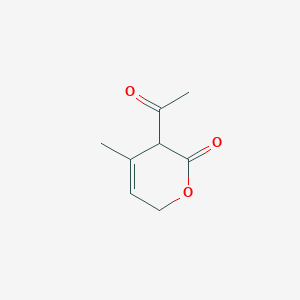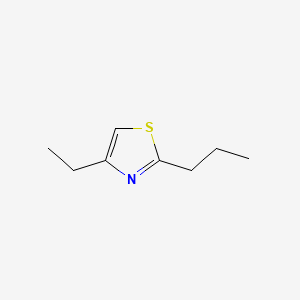
Bis-(ethoxycarbonyl)thiamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(ethoxycarbonyl)thiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxycarbonyl groups on the thiamine molecule. The reaction can be summarized as follows:
- Thiamine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
Bis-(ethoxycarbonyl)thiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiamine derivatives.
科学研究应用
Bis-(ethoxycarbonyl)thiamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiamine derivatives.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a vitamin B1 source and its potential neuroprotective properties.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance thiamine content.
作用机制
The mechanism of action of bis-(ethoxycarbonyl)thiamine is similar to that of thiamine. It acts as a coenzyme in various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound is converted to its active form, thiamine diphosphate, which then participates in the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids.
相似化合物的比较
Bis-(ethoxycarbonyl)thiamine can be compared with other thiamine derivatives, such as:
Thiamine Mononitrate: A commonly used form of thiamine in dietary supplements.
Thiamine Hydrochloride: Another widely used thiamine derivative with similar biological activity.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Uniqueness
This compound is unique due to the presence of ethoxycarbonyl groups, which may confer different physicochemical properties and potentially alter its biological activity compared to other thiamine derivatives.
属性
CAS 编号 |
36955-31-4 |
|---|---|
分子式 |
C6H10O4S |
分子量 |
178.21 g/mol |
IUPAC 名称 |
ethyl ethoxycarbonylsulfanylformate |
InChI |
InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 |
InChI 键 |
INDWYUHORQBGIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)SC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
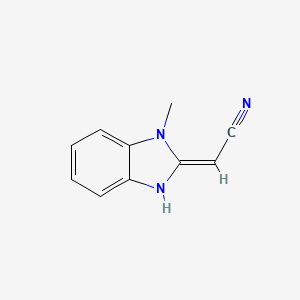
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


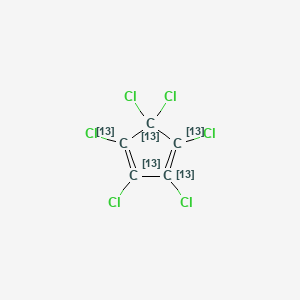
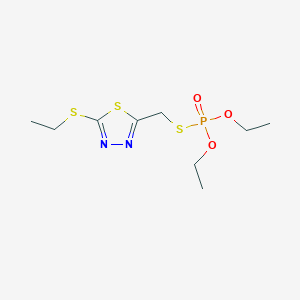
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
